molecular formula C28H55P B14238898 4,8-Dimethyl-2-octadecyl-2-phosphabicyclo[3.3.1]nonane CAS No. 400654-49-1

4,8-Dimethyl-2-octadecyl-2-phosphabicyclo[3.3.1]nonane

Cat. No.: B14238898
CAS No.: 400654-49-1
M. Wt: 422.7 g/mol
InChI Key: RNMZILCYCHOHLI-UHFFFAOYSA-N
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Description

4,8-Dimethyl-2-octadecyl-2-phosphabicyclo[3.3.1]nonane is a complex organophosphorus compound known for its unique bicyclic structure. This compound is part of the phosphabicyclo[3.3.1]nonane family, which is characterized by a bicyclic framework containing phosphorus.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dimethyl-2-octadecyl-2-phosphabicyclo[3.3.1]nonane typically involves the hydrophosphination of unactivated alkenes. This process requires the use of phosphine (PH₃) under high pressure and elevated temperatures. The reaction is often radical-mediated, which helps in achieving the desired regioselectivity and stereoselectivity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4,8-Dimethyl-2-octadecyl-2-phosphabicyclo[3.3.1]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phosphine oxides, while reduction can yield phosphines .

Scientific Research Applications

4,8-Dimethyl-2-octadecyl-2-phosphabicyclo[3.3.1]nonane has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,8-Dimethyl-2-octadecyl-2-phosphabicyclo[3.3.1]nonane involves its interaction with molecular targets through its phosphorus atom. The compound can form stable complexes with metals, which is crucial for its catalytic activity. The pathways involved include radical-mediated processes and coordination chemistry .

Comparison with Similar Compounds

  • 4,8-Dimethyl-2-phosphabicyclo[3.3.1]nonane
  • 9-Phosphabicyclo[3.3.1]nonane

Comparison: Compared to its analogs, 4,8-Dimethyl-2-octadecyl-2-phosphabicyclo[3.3.1]nonane exhibits unique properties due to the presence of the octadecyl group. This long alkyl chain enhances its solubility in organic solvents and can influence its reactivity and interaction with other molecules .

Properties

CAS No.

400654-49-1

Molecular Formula

C28H55P

Molecular Weight

422.7 g/mol

IUPAC Name

4,8-dimethyl-2-octadecyl-2-phosphabicyclo[3.3.1]nonane

InChI

InChI=1S/C28H55P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-29-24-26(3)27-21-20-25(2)28(29)23-27/h25-28H,4-24H2,1-3H3

InChI Key

RNMZILCYCHOHLI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCP1CC(C2CCC(C1C2)C)C

Origin of Product

United States

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